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Compound Name: Retro-2 cycl

Cat. No.: B15605052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Retro-2 cycl
and its analogs, a class of small molecules known for their inhibitory effects on retrograde

cellular transport. This mechanism has shown promise in combating various pathogens,

including toxins, viruses, and parasites that exploit this pathway for infection. This document

summarizes available quantitative data, details relevant experimental methodologies, and

visualizes the key signaling pathway to aid in the ongoing research and development of these

compounds.

Introduction to Retro-2 cycl and its Analogs
Retro-2 was initially identified as a potent inhibitor of the retrograde trafficking of toxins like ricin

and Shiga toxin from endosomes to the Golgi apparatus.[1][2] It was later discovered that the

biologically active form of the molecule is its cyclized version, Retro-2 cycl.[2] Structure-activity

relationship (SAR) studies have since led to the development of several analogs with enhanced

potency.[2] This guide focuses on a comparative analysis of the parent compound, Retro-2
cycl, and its key analogs: Retro-2.1, Retro-2.2, DHQZ 36, and DHQZ 36.1. While

comprehensive pharmacokinetic data is not available for all analogs, this guide consolidates

the existing information to facilitate a comparative understanding.
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The following tables summarize the available in vivo pharmacokinetic parameters for Retro-2.1

in mice and the in vitro efficacy (EC50) data for Retro-2 cycl and its other analogs. This allows

for a comparative assessment of their biological activity and, where available, their behavior

within a biological system.

Table 1: In Vivo Pharmacokinetic Parameters of Retro-2.1 in Mice[3]

Parameter
Intravenous (IV)
Administration (2 mg/kg)

Intraperitoneal (IP)
Administration (2 mg/kg)

Cmax (ng/mL) 1050 ± 150 350 ± 50

Tmax (h) 0.08 0.5

AUC (ng·h/mL) 850 ± 100 900 ± 150

Elimination Half-life (h) 5.0 ± 1.0 6.7 ± 1.2

Clearance (mL/h/kg) 2350 ± 300 -

Volume of Distribution (L/kg) 16.5 ± 2.5 -

Data are presented as mean ± standard deviation.

Table 2: Comparative In Vitro Efficacy of Retro-2 cycl and its Analogs

Compound EC50 (µM)
Pathogen/Toxi
n

Cell Line Reference

Retro-2 cycl 40.15 ± 4.46
Leishmania

amazonensis
Macrophages [4]

Retro-2.1 ~0.054 (54 nM) Shiga toxin HeLa [3]

Retro-2.2 Not available - -

DHQZ 36 13.63 ± 2.66
Leishmania

amazonensis
Macrophages [4]

DHQZ 36.1 10.57 ± 2.58
Leishmania

amazonensis
Macrophages [4]
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EC50 values represent the concentration required to achieve 50% of the maximal effect.

Metabolic Stability of Retro-2.1
In vitro studies using mouse and human liver microsomes have shown that Retro-2.1

undergoes rapid metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.[3]

The major metabolite identified is a less potent hydroxylated analog.[3] This rapid metabolism

contributes to the relatively short elimination half-life of Retro-2.1 observed in vivo.[3]

Experimental Protocols
The following sections outline generalized experimental protocols for the pharmacokinetic

analysis of Retro-2 cycl and its analogs, based on methodologies reported in the literature.

In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a small

molecule inhibitor in a mouse model.

Animal Model: Male or female BALB/c mice (6-8 weeks old) are commonly used.[5]

Compound Formulation and Administration:

For intravenous (IV) administration, the compound is typically dissolved in a vehicle

suitable for injection, such as a mixture of DMSO and polyethylene glycol (PEG).[3]

For intraperitoneal (IP) or oral (p.o.) administration, the compound can be formulated as a

suspension in a vehicle like 0.5% (w/v) hydroxypropyl methylcellulose (HPMC).[6]

The dosing volume is typically 5-10 mL/kg.[7]

Blood Sampling:

Blood samples (approximately 30-50 µL) are collected at predetermined time points post-

dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[3][6]

Blood is collected via methods such as submandibular or saphenous vein puncture.[6]
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Samples are collected into tubes containing an anticoagulant (e.g., EDTA).[8]

Plasma Preparation:

Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the

plasma.[8]

The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until

analysis.[8]

Pharmacokinetic Analysis:

Plasma concentrations of the compound are determined using a validated analytical

method, such as LC-MS/MS.

Pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life, etc.) are calculated

using non-compartmental analysis software.[3]

Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of Retro-2 analogs in plasma

samples.

Protein Precipitation:

To a known volume of plasma, a protein precipitating agent, such as cold acetonitrile, is

added (typically in a 2:1 or 3:1 ratio).[9]

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[9]

Supernatant Transfer:

The clear supernatant containing the analyte is carefully transferred to a new tube.

Evaporation and Reconstitution:

The supernatant may be evaporated to dryness under a stream of nitrogen.
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The residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile

phase (e.g., a mixture of acetonitrile and water).[9]

LC-MS/MS Analysis:

Liquid Chromatography: Separation is typically achieved on a C18 reverse-phase column

using a gradient elution with a mobile phase consisting of water and acetonitrile, often with

additives like formic acid or ammonium formate to improve ionization.[9]

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole

mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific

precursor-to-product ion transitions for the analyte and an internal standard are monitored

for accurate quantification.

Signaling Pathway and Mechanism of Action
Retro-2 and its analogs inhibit the retrograde transport of certain proteins and toxins from

endosomes to the trans-Golgi network (TGN). The proposed mechanism involves the binding

of Retro-2 to Sec16A, a component of the endoplasmic reticulum exit sites (ERES).[1] This

interaction is thought to disrupt the normal trafficking of Syntaxin-5, a SNARE protein essential

for vesicle fusion, leading to its mislocalization from the Golgi to the ER.[1] This disruption of

Syntaxin-5 trafficking ultimately blocks the transport of cargo that relies on this retrograde

pathway. Another proposed mechanism involves the inhibition of the TRC pathway, which is

responsible for the insertion of tail-anchored proteins into the ER membrane.[10]
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Caption: Mechanism of Retro-2 mediated inhibition of retrograde transport.

Experimental Workflow for In Vivo Pharmacokinetic
Analysis
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic

study of a Retro-2 analog in a mouse model.
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Caption: Workflow for a typical in vivo pharmacokinetic study in mice.

Conclusion
The available data indicates that analogs of Retro-2 cycl, such as Retro-2.1, DHQZ 36, and

DHQZ 36.1, exhibit significantly enhanced in vitro potency compared to the parent compound.

The detailed pharmacokinetic analysis of Retro-2.1 in mice reveals a relatively short half-life,
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likely attributable to rapid metabolism. The lack of comprehensive and directly comparative

pharmacokinetic data for all analogs underscores a critical knowledge gap that needs to be

addressed in future studies. Such data is essential for establishing clear structure-

pharmacokinetic relationships and for guiding the selection and development of the most

promising candidates for therapeutic applications. The experimental protocols and mechanistic

insights provided in this guide are intended to support these ongoing research efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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